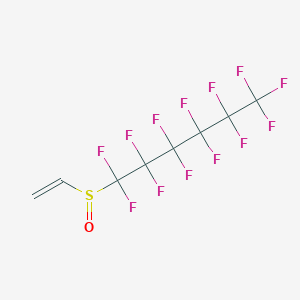
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which significantly alter its chemical properties compared to non-fluorinated analogs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps:
Sulfinylation: The addition of a sulfinyl group is usually carried out using sulfinyl chlorides or sulfinyl anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The sulfinylation and ethenylation steps are typically carried out in batch reactors with precise control over temperature and pressure to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler fluorinated hexane derivative.
Substitution: The ethenyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of fluorinated hexane derivatives.
Substitution: Formation of various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug delivery systems.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Wirkmechanismus
The mechanism of action of Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- depends on its specific application:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its functional groups.
Pathways Involved: It may participate in metabolic pathways involving oxidation-reduction reactions and substitution processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane, 1-(methylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Similar structure but with a methylsulfinyl group instead of an ethenylsulfinyl group.
Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-: Contains a sulfonyl group instead of a sulfinyl group.
Uniqueness
Hexane, 1-(ethenylsulfinyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is unique due to the combination of its ethenylsulfinyl group and extensive fluorination. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
680187-85-3 |
|---|---|
Molekularformel |
C8H3F13OS |
Molekulargewicht |
394.15 g/mol |
IUPAC-Name |
1-ethenylsulfinyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane |
InChI |
InChI=1S/C8H3F13OS/c1-2-23(22)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2 |
InChI-Schlüssel |
AXBAJZBYMBZLLS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


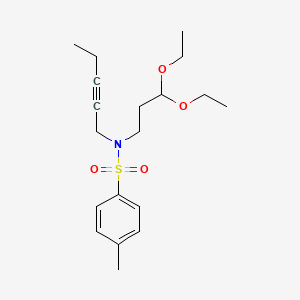
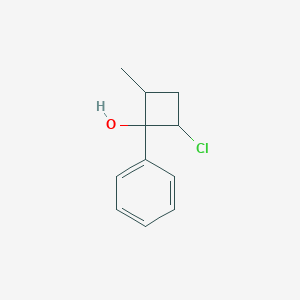
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
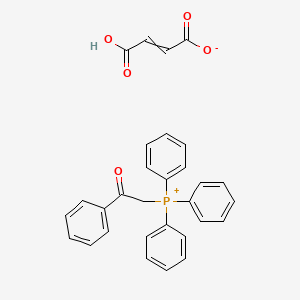
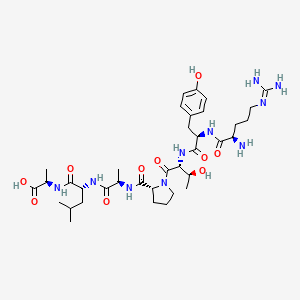
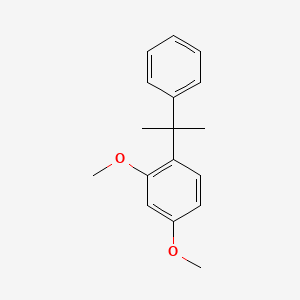
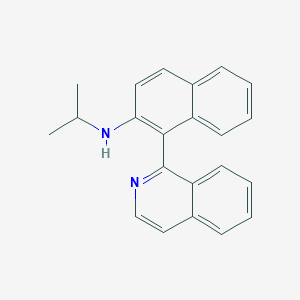
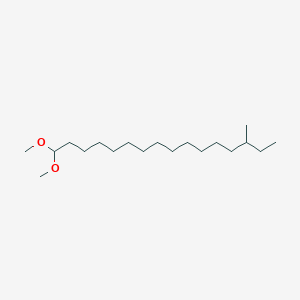

![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
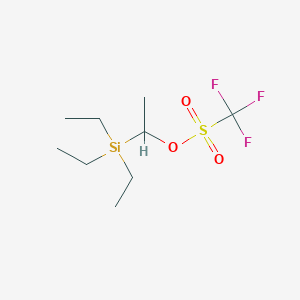
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)

